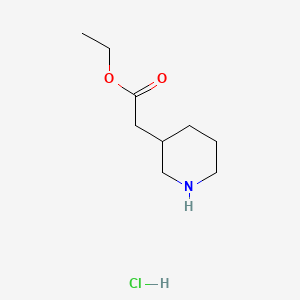

Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-piperidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQPPPCFKZWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656851 | |

| Record name | Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16780-05-5 | |

| Record name | Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(piperidin-3-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for Ethyl 2-(piperidin-3-yl)acetate hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document provides a comprehensive overview of the most common synthetic routes, including detailed experimental protocols, quantitative data, and comparative analysis of different methodologies. The information presented is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively synthesize this compound.

Introduction

Ethyl 2-(piperidin-3-yl)acetate and its hydrochloride salt are valuable building blocks in medicinal chemistry. The piperidine moiety is a prevalent scaffold in a wide range of biologically active compounds, and the acetic acid ester at the 3-position provides a versatile handle for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical development. This guide will focus on the practical synthesis of the chiral (R)-enantiomer, which is often the desired stereoisomer for biological activity.

Primary Synthesis Pathway: From 3-Pyridine Acetic Acid Hydrochloride

A widely employed and scalable synthesis for (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride commences with readily available 3-pyridine acetic acid hydrochloride. This multi-step process involves esterification, quaternization of the pyridine nitrogen, catalytic hydrogenation of the aromatic ring, resolution of the resulting racemic mixture, and final conversion to the hydrochloride salt.

Technical Guide: Physicochemical Properties of Ethyl 2-(piperidin-3-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No: 16780-05-5). Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed, standardized experimental protocols for determining these crucial physicochemical parameters. These methodologies are essential for researchers and professionals in drug development to accurately characterize this and similar molecules.

Compound Overview

This compound is a piperidine derivative. Such scaffolds are common in pharmaceutical development. Understanding its solubility and stability is critical for formulation, storage, and ensuring therapeutic efficacy.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 16780-05-5 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Melting Point | 132 - 134 °C |

| Appearance | White to off-white solid |

| Storage | Room temperature, in an inert atmosphere |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, based on its structure as a hydrochloride salt of an amine, a general solubility profile can be anticipated. The protonated piperidine ring is expected to enhance aqueous solubility.

Table 2: Anticipated and Known Solubility of this compound

| Solvent | Anticipated Solubility | Notes |

| Water | Expected to be soluble | The hydrochloride salt form generally increases aqueous solubility. Solubility may be pH-dependent. |

| Methanol | Expected to be soluble | Polar protic solvents are generally good solvents for hydrochloride salts. |

| Ethanol | Likely soluble | Often used as a co-solvent in formulations. |

| DMSO | Likely soluble | A common polar aprotic solvent for drug discovery compounds. |

| Acetonitrile | Moderately soluble | May require heating or sonication to achieve higher concentrations. |

| Non-polar solvents (e.g., Hexane, Toluene) | Low to negligible solubility | The ionic nature of the hydrochloride salt limits solubility in non-polar media. |

Experimental Protocol for Determining Aqueous and Organic Solubility

A standard method for determining the solubility of a compound is the shake-flask method, which is widely accepted and can be adapted for various solvents.

Workflow for Solubility Determination

Ethyl 2-(piperidin-3-yl)acetate Hydrochloride: A Versatile Synthetic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its favorable physicochemical properties and ability to serve as a versatile template for diverse substitutions make it a privileged structure in drug design. Among the various functionalized piperidine building blocks, ethyl 2-(piperidin-3-yl)acetate hydrochloride has emerged as a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this important building block.

Chemical Properties and Specifications

This compound is a stable, crystalline solid that is soluble in water and polar organic solvents. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 16780-05-5 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (typically) |

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved via a multi-step process starting from readily available 3-pyridine acetic acid hydrochloride. The following experimental protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Esterification of 3-Pyridine Acetic Acid Hydrochloride

In a round-bottom flask, 3-pyridine acetic acid hydrochloride is suspended in ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a mild base to afford ethyl 2-(pyridin-3-yl)acetate.

Step 2: Quaternization of Ethyl 2-(pyridin-3-yl)acetate

The resulting ethyl 2-(pyridin-3-yl)acetate is dissolved in a suitable solvent like acetonitrile. An equimolar amount of benzyl chloride is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo to yield the crude N-benzylpyridinium salt.

Step 3: Catalytic Hydrogenation of the Pyridinium Salt

The crude N-benzylpyridinium salt is dissolved in ethanol and transferred to a high-pressure reactor. A palladium on carbon (Pd/C) catalyst (5-10 mol%) is added. The reactor is purged with hydrogen gas and then pressurized to 20 atm. The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours until hydrogen uptake ceases. The catalyst is then carefully filtered off, and the solvent is removed under reduced pressure to yield a mixture of N-benzyl- and debenzylated piperidine derivatives. To ensure complete debenzylation, the material can be subjected to a second hydrogenation step under similar conditions.

Step 4: Formation of the Hydrochloride Salt

The crude ethyl 2-(piperidin-3-yl)acetate is dissolved in a suitable anhydrous solvent such as diethyl ether or ethyl acetate. The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added dropwise. The hydrochloride salt precipitates out of the solution as a white solid. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Synthesis

This compound is a bifunctional molecule, possessing a secondary amine and an ester group, which allows for a variety of chemical transformations. The piperidine nitrogen can be readily functionalized through N-alkylation, N-arylation, or acylation, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

N-Alkylation

The secondary amine of the piperidine ring can be alkylated under standard conditions to introduce a wide range of substituents.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate, triethylamine) is added to neutralize the hydrochloride and deprotonate the secondary amine. The appropriate alkylating agent (e.g., an alkyl halide or sulfonate) is then added, and the reaction mixture is stirred at room temperature or elevated temperature until the starting material is consumed. The reaction is worked up by partitioning between water and an organic solvent, and the desired N-alkylated product is purified by column chromatography.

The Strategic Role of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent central nervous system (CNS) agents. Its intrinsic structural features, particularly the piperidine scaffold, offer a versatile platform for the development of novel therapeutics targeting a range of neurological disorders. This technical guide provides an in-depth analysis of the synthesis, applications, and therapeutic potential of derivatives of this compound, with a specific focus on its contribution to the discovery of gamma-aminobutyric acid (GABA) uptake inhibitors for the treatment of epilepsy and other convulsive disorders. Detailed experimental protocols, quantitative biological data of related compounds, and graphical representations of synthetic and signaling pathways are presented to furnish a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a stable chair conformation and its basic nitrogen atom, which can be readily protonated at physiological pH, enhancing water solubility and facilitating interactions with biological targets. Substituted piperidines are integral components of drugs targeting a wide array of therapeutic areas, including but not limited to, CNS disorders, pain management, and infectious diseases. The 3-substituted piperidine scaffold, in particular, offers a valuable vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This compound: A Key Synthetic Intermediate

This compound (CAS No: 16780-05-5) is a commercially available and synthetically accessible building block that serves as a precursor for a variety of more complex, biologically active molecules. Its structure combines the advantageous piperidine core with a reactive ethyl acetate side chain at the 3-position, providing a handle for further chemical elaboration.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of (R)-Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

The enantiomerically pure (R)-form of this compound is often the desired stereoisomer for the synthesis of chiral drugs. A detailed synthetic protocol for its preparation from 3-pyridine acetic acid hydrochloride has been reported.[1]

Experimental Protocol: A Five-Step Synthesis[1]

This synthesis involves esterification, quaternization, reduction, chiral resolution, and salt formation.

Step 1: Esterification of 3-Pyridine Acetic Acid Hydrochloride

-

To a suspension of 3-pyridine acetic acid hydrochloride in ethanol, add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain ethyl 3-pyridylacetate hydrochloride.

Step 2: Formation of the Quaternary Ammonium Salt

-

Dissolve ethyl 3-pyridylacetate hydrochloride in a suitable solvent (e.g., acetone) and add an equivalent of a chiral resolving agent, such as L-(+)-mandelic acid.

-

Stir the mixture to allow for the formation of the diastereomeric salts.

Step 3: Catalytic Hydrogenation of the Pyridine Ring

-

The diastereomeric salt mixture is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

This step reduces the pyridine ring to a piperidine ring.

Step 4: Chiral Resolution

-

The resulting mixture of diastereomeric piperidine derivatives is separated by fractional crystallization to isolate the desired (R)-enantiomer.

Step 5: Formation of the Hydrochloride Salt

-

The isolated (R)-ethyl 2-(piperidin-3-yl)acetate is treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate the final product, (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride.

Caption: Synthetic workflow for (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride.

Role in Medicinal Chemistry: A Gateway to GABA Uptake Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of GABA uptake inhibitors. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. A reduction in GABAergic neurotransmission is implicated in the pathophysiology of several neurological and psychiatric disorders, most notably epilepsy.

Mechanism of Action of GABA Uptake Inhibitors

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal. By blocking these transporters, GABA uptake inhibitors increase the concentration and prolong the presence of GABA in the synapse, enhancing GABAergic neurotransmission and producing a net inhibitory effect on neuronal excitability. This mechanism is a validated therapeutic strategy for the treatment of seizures.

References

An In-depth Technical Guide on the Potential Biological Activities of Ethyl 2-(piperidin-3-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a piperidine derivative with a core structure that is a recurring motif in a multitude of biologically active compounds. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS). The ethyl acetate moiety suggests that the molecule may be an ester prodrug, designed to improve pharmacokinetic properties such as absorption and distribution, with the active form being the corresponding carboxylic acid. This technical guide provides a comprehensive overview of the potential biological activities of this compound, based on the pharmacological profiles of structurally related compounds. The primary focus will be on its potential as a modulator of key neurotransmitter systems, specifically the GABAergic and monoaminergic (dopamine and norepinephrine) systems.

Potential Biological Activities and Mechanisms of Action

Based on its structural similarity to known pharmacologically active agents, the potential biological activities of this compound are hypothesized to primarily involve the modulation of neurotransmitter transporters.

GABAergic System Modulation: Potential GABA Uptake Inhibition

The core structure of Ethyl 2-(piperidin-3-yl)acetate shares similarities with nipecotic acid, a known inhibitor of GABA uptake. By blocking the GABA transporters (GATs), particularly GAT-1, the reuptake of GABA from the synaptic cleft is inhibited, leading to an increase in the extracellular concentration of this primary inhibitory neurotransmitter. This enhancement of GABAergic neurotransmission can result in anticonvulsant, anxiolytic, and muscle relaxant effects. Derivatives of nipecotic acid have been extensively studied for their potential in treating epilepsy and anxiety disorders.

Signaling Pathway: GABAergic Neurotransmission

The following diagram illustrates the GABAergic synapse and the potential site of action for a GAT inhibitor.

Caption: Potential mechanism of action as a GABA uptake inhibitor.

Monoaminergic System Modulation: Potential Dopamine and Norepinephrine Reuptake Inhibition

The piperidine scaffold is also present in several CNS stimulants that act as monoamine reuptake inhibitors. For instance, methylphenidate, a well-known treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), contains a piperidin-2-yl acetate structure and functions as a dopamine and norepinephrine reuptake inhibitor. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), these drugs increase the synaptic concentrations of dopamine and norepinephrine, leading to enhanced alertness, focus, and cognitive function. Given the structural relationship, this compound could potentially exhibit similar activity, positioning it as a candidate for disorders characterized by deficits in dopaminergic and noradrenergic signaling.

Signaling Pathways: Dopaminergic and Noradrenergic Neurotransmission

The following diagrams depict the potential inhibitory action on dopamine and norepinephrine reuptake.

Caption: Potential mechanism as a monoamine reuptake inhibitor.

Quantitative Data from Structurally Related Compounds

Table 1: GABA Transporter (GAT) Inhibition Data for Piperidine-3-carboxylic Acid Analogs

| Compound | GAT Subtype | Assay Type | IC50 / Ki (µM) | Reference Compound | Reference IC50 / Ki (µM) |

| (R)-Nipecotic acid | GAT-1 | [³H]GABA Uptake | 14 | - | - |

| Guvacine | GAT-1 | [³H]GABA Uptake | 7 | - | - |

| Tiagabine | GAT-1 | [³H]GABA Uptake | 0.07 | - | - |

| NNC-711 | GAT-1 | [³H]GABA Uptake | 0.04 | - | - |

| (S)-SNAP-5114 | GAT-3 | [³H]GABA Uptake | 5 | - | - |

Table 2: Monoamine Transporter Inhibition Data for Structurally Related Compounds

| Compound | Transporter | Assay Type | IC50 / Ki (nM) | Reference Compound | Reference IC50 / Ki (nM) |

| Methylphenidate | DAT | [³H]WIN 35,428 Binding | 118 | Cocaine | 150 |

| Methylphenidate | NET | [³H]Nisoxetine Binding | 143 | Desipramine | 1.1 |

| Modafinil Analog | DAT | [³H]WIN 35,428 Binding | 25 | - | - |

| Modafinil Analog | NET | [³H]Nisoxetine Binding | 15 | - | - |

Note: The data presented are from various sources and experimental conditions may differ. These values should be considered as indicative of potential activity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route involves the esterification of 3-pyridineacetic acid, followed by quaternization of the pyridine nitrogen, catalytic hydrogenation of the pyridine ring to a piperidine, resolution of the enantiomers, and finally, formation of the hydrochloride salt.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for the target compound.

Detailed Protocol:

-

Esterification: 3-Pyridineacetic acid hydrochloride is refluxed in ethanol with a catalytic amount of sulfuric acid to yield ethyl 2-(pyridin-3-yl)acetate.

-

Quaternization: The resulting ester is treated with benzyl bromide in a suitable solvent to form the N-benzylpyridinium salt.

-

Reduction: The pyridinium salt is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the pyridine ring to a piperidine ring.

-

Resolution (Optional): If a specific enantiomer is desired, the racemic mixture of ethyl 2-(piperidin-3-yl)acetate is resolved using a chiral resolving agent such as L-(+)-mandelic acid.

-

Hydrochloride Salt Formation: The free base of the desired piperidine derivative is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt. The product is then collected by filtration and dried.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.

Experimental Workflow: GABA Uptake Assay

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired human GABA transporter subtype (e.g., hGAT-1) are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

-

Assay Preparation: On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Ringer-HEPES).

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (this compound) or a reference inhibitor (e.g., Tiagabine) for a defined period.

-

Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA.

-

Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

In Vitro Dopamine/Norepinephrine Transporter (DAT/NET) Uptake Inhibition Assay

This assay is similar to the GABA uptake assay but uses cells expressing DAT or NET and a radiolabeled monoamine substrate.

Experimental Workflow: Monoamine Uptake Assay

Caption: Workflow for a monoamine uptake inhibition assay.

Detailed Protocol:

-

Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are used.

-

Plating and Assay Preparation: Similar to the GABA uptake assay.

-

Compound Incubation: Cells are pre-incubated with the test compound.

-

Uptake Initiation: The reaction is initiated by adding either [³H]Dopamine for DAT expressing cells or [³H]Norepinephrine for NET expressing cells.

-

Termination, Lysis, and Counting: The procedure is the same as for the GABA uptake assay.

-

Data Analysis: IC50 values are determined to quantify the inhibitory potency of the test compound on DAT and NET.

Conclusion

This compound possesses a chemical scaffold that suggests a strong potential for biological activity within the central nervous system. Based on the analysis of structurally related compounds, the most probable mechanisms of action involve the inhibition of GABA, dopamine, and/or norepinephrine transporters. The provided experimental protocols offer a robust framework for the empirical evaluation of these potential activities. Further investigation through the described in vitro and subsequent in vivo studies is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential therapeutic applications. The data from such studies will be crucial in guiding future drug development efforts centered on this and related chemical entities.

A Technical Guide to the Structural Analogs and Derivatives of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride for Drug Development Professionals

An In-depth Exploration of a Versatile Scaffold in Neuroscience and Beyond

This technical guide provides a comprehensive overview of the structural analogs and derivatives of ethyl 2-(piperidin-3-yl)acetate hydrochloride, a versatile scaffold with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a detailed analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds.

Core Structure and Therapeutic Potential

Ethyl 2-(piperidin-3-yl)acetate is a piperidine derivative characterized by an ethyl acetate group at the 3-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility. The core structure, particularly the piperidine ring, is a prevalent motif in many biologically active compounds and approved drugs.

The primary therapeutic potential of analogs of ethyl 2-(piperidin-3-yl)acetate lies in their ability to modulate the activity of neurotransmitter transporters, particularly the gamma-aminobutyric acid (GABA) transporters (GATs) and the dopamine transporter (DAT).[1][2] Inhibition of these transporters can lead to increased synaptic concentrations of their respective neurotransmitters, a mechanism of action relevant to a range of neurological and psychiatric disorders.

Derivatives of the closely related nipecotic acid (piperidine-3-carboxylic acid) are well-established as potent GABA uptake inhibitors.[2][3] This has driven research into esters like ethyl 2-(piperidin-3-yl)acetate as potentially more brain-penetrant prodrugs or analogs with modified pharmacokinetic profiles.

Structural Analogs and Derivatives: A Landscape of Modifications

The ethyl 2-(piperidin-3-yl)acetate scaffold offers multiple points for chemical modification to explore the structure-activity landscape. The key areas for derivatization include:

-

N-Substitution of the Piperidine Ring: The secondary amine of the piperidine ring is the most common site for modification. N-alkylation, N-arylation, and the introduction of more complex substituents can significantly impact potency, selectivity, and pharmacokinetic properties.

-

Modification of the Ethyl Acetate Side Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid (nipecotic acid), converted to amides, or replaced with bioisosteric groups to alter binding interactions and metabolic stability.

-

Substitution on the Piperidine Ring: Introduction of substituents on the carbon atoms of the piperidine ring can influence the conformation and binding affinity of the molecule.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of selected structural analogs of ethyl 2-(piperidin-3-yl)acetate and related compounds. The data is primarily focused on their inhibitory activity against GABA transporters (GATs) and the dopamine transporter (DAT).

Table 1: Inhibitory Activity of Nipecotic Acid Esters and Analogs on GABA Transporters (GATs)

| Compound | R Group (N-substitution) | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | GAT-4 IC50 (µM) | Reference |

| Nipecotic acid | H | 2.6 | 310 | 29 | 16 | [4] |

| (R)-Nipecotic acid ethyl ester | H | - | - | - | - | [5] |

| N-Methylnipecotic acid | CH₃ | Effective inhibitor | - | - | - | [6] |

| N,N-Dimethylnipecotic acid | CH₃, CH₃ | Effective inhibitor | - | - | - | [6] |

Note: A lower IC50 value indicates higher potency.

Table 2: Binding Affinity and Reuptake Inhibition of Meperidine Analogs at Monoamine Transporters

While not direct analogs of the ethyl acetate side chain, meperidine and its derivatives share the N-substituted piperidine core and provide insights into the SAR of piperidine-based monoamine transporter inhibitors.

| Compound | R Group (N-substitution) | SERT Ki (nM) | DAT/SERT Selectivity | NET/SERT Selectivity | Reference |

| Meperidine | CH₃ | 41 | - | - | [7] |

| 4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine | H | 0.6 | >4500 | >4500 | [7] |

Note: A lower Ki value indicates higher binding affinity. Higher selectivity ratios indicate greater selectivity for SERT over DAT and NET.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations relevant to the derivatization of the ethyl 2-(piperidin-3-yl)acetate core.

General Procedure for N-Alkylation of Piperidine Derivatives with Alkyl Halides

This protocol describes a common method for introducing alkyl substituents onto the nitrogen atom of the piperidine ring.

Materials:

-

Piperidine derivative (e.g., this compound)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

-

Standard laboratory glassware and purification equipment

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 equivalent) and the anhydrous solvent.

-

If starting with the hydrochloride salt, add a suitable base (2.0-2.5 equivalents) to neutralize the acid and liberate the free amine. Stir for 30 minutes at room temperature.

-

Add the primary base for the alkylation reaction (1.5-2.0 equivalents). For K₂CO₃, ensure it is finely powdered and dry.

-

Slowly add the alkyl halide (1.1 equivalents) to the stirred suspension. For highly reactive alkyl halides, addition via a syringe pump over 1-2 hours is recommended to minimize the formation of quaternary ammonium salts.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates and the reaction temperature.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.

General Procedure for N-Alkylation via Reductive Amination

This method is an alternative to direct alkylation and is particularly useful for introducing a wider variety of substituents, including those derived from aldehydes and ketones.

Materials:

-

Piperidine derivative (e.g., this compound)

-

Aldehyde or ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Standard laboratory glassware and purification equipment

-

To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent, as the free base) and the anhydrous solvent.

-

Add the aldehyde or ketone (1.1-1.2 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated piperidine derivative.

Signaling Pathways and Experimental Workflows

The biological effects of ethyl 2-(piperidin-3-yl)acetate analogs are primarily mediated through their interaction with neurotransmitter transporters. The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of action.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarworks.uno.edu [scholarworks.uno.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Piperidine Scaffold: A Versatile Tool in Central Nervous System Drug Discovery with a focus on Ethyl 2-(piperidin-3-yl)acetate Hydrochloride Analogues

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific compound "Ethyl 2-(piperidin-3-yl)acetate hydrochloride" in the context of CNS drug discovery is limited. This guide will, therefore, provide a comprehensive overview of the broader class of piperidine-containing compounds that are structurally and functionally related, to offer valuable insights into their synthesis, pharmacological evaluation, and therapeutic potential in the central nervous system.

Introduction: The Prominence of the Piperidine Moiety in CNS Drug Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its prevalence in numerous approved drugs and clinical candidates stems from its versatile three-dimensional structure, which allows for precise orientation of substituents to interact with biological targets.[3][4] The piperidine motif can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, which are critical for blood-brain barrier permeability and target engagement.[1][5] Furthermore, the piperidine nitrogen can act as a key hydrogen bond acceptor or form crucial ionic interactions with target proteins.[6]

Derivatives of the piperidine scaffold have been successfully developed for a wide range of CNS disorders, including Alzheimer's disease, schizophrenia, depression, and pain.[1][7][8] These compounds modulate the activity of various CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Synthesis of Piperidine-Based Scaffolds

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available to construct this heterocyclic system. A common strategy involves the reduction of corresponding pyridine precursors. For instance, the synthesis of (R)-3-piperidine ethyl acetate hydrochloride has been reported starting from 3-pyridine acetic acid hydrochloride.[7]

A general synthetic approach to create a library of N-arylpiperidine-3-carboxamide analogues, which share the core piperidine-3-yl structure, is outlined below.

General Synthetic Workflow for Piperidine Derivatives

Caption: A generalized synthetic workflow for creating a library of piperidine derivatives.

Pharmacological Targets and Mechanisms of Action

Piperidine-containing molecules have been designed to interact with a multitude of CNS targets. The following sections highlight some of the key areas of research.

Cholinesterase Inhibition for Alzheimer's Disease

A significant number of piperidine derivatives have been investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[9][10][11] The N-benzylpiperidine moiety, in particular, is a common feature in many potent AChE inhibitors, where the piperidine ring interacts with the catalytic anionic site (CAS) of the enzyme.[2][10]

Dopamine and Serotonin Receptor Modulation for Antipsychotic and Antidepressant Activity

The piperidine scaffold is a core component of several atypical antipsychotics that exhibit affinity for dopamine D2 and various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A.[7] By modulating these receptors, these compounds can alleviate the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. Similarly, piperazine derivatives, which are structurally related to piperidines, have been explored as potential antidepressants.[4]

Sigma Receptor Binding for Neurological and Psychiatric Disorders

Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are implicated in a variety of CNS functions and are considered therapeutic targets for conditions like neuropathic pain, depression, and neurodegenerative diseases.[12] Several piperidine and piperazine-based compounds have been identified as potent and selective sigma receptor ligands.[12][13]

Quantitative Data on Piperidine Derivatives

The following tables summarize in vitro binding and functional data for representative piperidine-containing compounds from the scientific literature.

Table 1: Binding Affinities (Ki) of Piperidine Derivatives at CNS Receptors

| Compound ID | Target Receptor | Ki (nM) | Reference Compound | Ki (nM) | Source |

| Compound 1 | Sigma-1 (S1R) | 3.2 | Haloperidol | 2.5 | [12] |

| Compound 1 | Sigma-2 (S2R) | 163 | Haloperidol | 15.6 | [12] |

| Compound 11 | Dopamine D2 | 1.8 | - | - | [7] |

| Compound 11 | Serotonin 5-HT1A | 2.5 | - | - | [7] |

| Compound 11 | Serotonin 5-HT2A | 0.9 | - | - | [7] |

Table 2: In Vitro Inhibitory Activity (IC50) of Piperidine Derivatives against Cholinesterases

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Compound 20 | Acetylcholinesterase (AChE) | 5.94 | Donepezil | - | [9] |

| Compound 28 | Acetylcholinesterase (AChE) | 0.41 | Donepezil | - | [9] |

| Compound 5d | Acetylcholinesterase (AChE) | 0.013 | Donepezil | 0.6 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel CNS drug candidates. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a method to determine the binding affinity of a test compound for the sigma-1 receptor (S1R) by measuring the displacement of a radiolabeled ligand.[12]

Materials:

-

Guinea pig brain membranes (source of S1R)

-

--INVALID-LINK---pentazocine (radioligand)

-

Tris buffer (50 mM, pH 8.0)

-

Test compounds

-

Non-specific binding control: Haloperidol (10 µM)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare assay tubes containing Tris buffer, the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the test compound or vehicle.

-

For non-specific binding, add a high concentration of an unlabeled ligand (e.g., haloperidol).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at 37°C for 150 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[10]

Materials:

-

Acetylcholinesterase (from Electrophorus electricus)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate reader

Procedure:

-

Add phosphate buffer, test compound at various concentrations, and the AChE enzyme solution to the wells of a 96-well plate.

-

Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

-

Add DTNB to each well.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product over time using a microplate reader at a wavelength of 412 nm.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Workflow for Screening Piperidine Derivatives

Caption: A typical experimental workflow for the screening and identification of lead piperidine compounds.

Conclusion and Future Directions

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors Utilizing Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential acetylcholinesterase (AChE) inhibitors using ethyl 2-(piperidin-3-yl)acetate hydrochloride as a key starting material. The piperidine scaffold is a well-established pharmacophore in the design of AChE inhibitors, most notably in the structure of Donepezil, a widely used therapeutic for Alzheimer's disease. The following sections detail a plausible synthetic strategy, experimental procedures, and expected biological activities based on analogous compounds reported in the scientific literature.

Overview of the Synthetic Strategy

The core concept involves the functionalization of the secondary amine of the piperidine ring in this compound. A common and effective strategy for enhancing the inhibitory activity of piperidine-based compounds against acetylcholinesterase is the introduction of a benzyl group or a substituted benzyl group onto the piperidine nitrogen. This moiety can interact with the peripheral anionic site (PAS) of the enzyme, contributing to the overall binding affinity.

The proposed synthetic workflow involves a two-step process:

-

N-Benzylation: The secondary amine of this compound is reacted with a substituted benzyl bromide to yield the corresponding N-benzylated piperidine derivative.

-

Amide Formation (Optional Modification): The ester functionality of the resulting product can be hydrolyzed and subsequently coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

This approach allows for the systematic exploration of different substituents on the benzyl ring and the amide portion of the molecule to optimize the inhibitory potency against acetylcholinesterase.

Experimental Protocols

General N-Benzylation of this compound

This protocol describes a general method for the N-alkylation of this compound with a substituted benzyl bromide.

Materials:

-

This compound

-

Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the substituted benzyl bromide (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzylated product.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against acetylcholinesterase can be determined using the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Synthesized inhibitor compounds

-

Donepezil (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the synthesized compounds and Donepezil in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, ATCI, to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is determined by the change in absorbance per unit time.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following table summarizes the acetylcholinesterase inhibitory activities of various piperidine-based compounds from the literature, which can serve as a benchmark for newly synthesized derivatives.

| Compound ID | Structure/Modification | AChE IC₅₀ (µM) | Reference |

| Donepezil | N-benzylpiperidine derivative | 0.023 | [1] |

| Compound 19 | 1-Benzylpiperidine with a 2-phenylacetate moiety containing a para-fluoro substitution | 5.10 | [1] |

| Compound 4b | Phthalimide derivative with a 4-Fluorophenyl moiety | 16.42 | [2][3] |

| Compound 4d | A novel piperidine derivative | 73.07% inhibition at 1 µM | [4] |

| Compound 5b | Cinnamoyl piperidinyl acetate with a 2-chloro substitution | 19.74 | [5] |

| Compound 5q | Cinnamoyl piperidinyl acetate with a 4-ethoxy-3-methoxy moiety | 13.49 (for BChE) | [5] |

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-substituted piperidine derivatives from this compound.

Caption: Synthetic workflow for the preparation of potential AChE inhibitors.

Acetylcholinesterase Inhibition Mechanism

The diagram below illustrates the proposed binding mode of N-benzylated piperidine derivatives to acetylcholinesterase, highlighting the key interactions.

Caption: Proposed binding interactions of an N-benzylated piperidine inhibitor with AChE.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsi.org [ijpsi.org]

- 5. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Alkylation Protocols for Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the N-alkylation of ethyl 2-(piperidin-3-yl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. N-alkylated piperidine scaffolds are prevalent in a vast array of therapeutic agents, and their synthesis is a critical step in drug development. Two primary methods for N-alkylation are presented: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. These protocols offer versatile approaches to functionalize the piperidine nitrogen, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Introduction

Piperidine derivatives are fundamental structural motifs in medicinal chemistry, appearing in numerous FDA-approved drugs. The functionalization of the piperidine nitrogen via N-alkylation is a common and effective strategy to modulate the pharmacological and pharmacokinetic properties of drug candidates. Ethyl 2-(piperidin-3-yl)acetate is a valuable building block, and its N-alkylation opens pathways to a wide range of novel compounds.

This application note details two robust and widely applicable methods for the N-alkylation of its hydrochloride salt. The initial and critical step for both protocols is the liberation of the free secondary amine from its hydrochloride salt form, which can then act as a nucleophile.

General Considerations: Free Amine Generation

The starting material, this compound, is a salt in which the piperidine nitrogen is protonated. To render it nucleophilic for the N-alkylation reaction, it must first be converted to its free base form. This is typically achieved by treatment with a suitable base. A common procedure involves dissolving the hydrochloride salt in a suitable solvent and adding a base to neutralize the HCl. For subsequent reactions in organic solvents, an aqueous workup is often performed to remove the resulting salt.

Procedure for Free Base Generation:

-

Dissolve this compound in water.

-

Cool the solution in an ice bath and add a base (e.g., a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide) until the solution is basic (pH > 9).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

The resulting free amine is typically used immediately in the subsequent N-alkylation step without further purification.

Experimental Protocols

Two primary methods for the N-alkylation of the free ethyl 2-(piperidin-3-yl)acetate are detailed below.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid that is formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.[1][2][3][4]

Materials:

-

Ethyl 2-(piperidin-3-yl)acetate (free base)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of ethyl 2-(piperidin-3-yl)acetate (1.0 eq) in anhydrous DMF or MeCN, add anhydrous potassium carbonate (1.5 eq).[1][5]

-

Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1][5]

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1][5]

-

Upon completion, quench the reaction by adding water.[5]

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[5]

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot process where the amine first reacts with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced by a selective reducing agent to yield the N-alkylated amine.[6] This method is particularly useful for introducing a wider variety of alkyl groups.

Materials:

-

Ethyl 2-(piperidin-3-yl)acetate (free base)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 2-(piperidin-3-yl)acetate (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane.[5]

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[5]

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[5]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired N-alkylated product.[5]

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data for ethyl 2-(piperidin-3-yl)acetate is projected based on these analogous reactions.

| Method | Alkylating/Carbonyl Agent | Base/Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Direct Alkylation | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 85-95 |

| Benzyl Bromide | K₂CO₃ | MeCN | 70 | 8 | 80-90 | |

| Ethyl Bromide | DIPEA | MeCN | 25 | 24 | 70-85 | |

| Reductive Amination | Acetone | NaBH(OAc)₃ | DCM | 25 | 6 | 80-95 |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 4 | 85-95 | |

| Cyclohexanone | NaBH(OAc)₃ | DCM | 25 | 12 | 75-90 |

Visualization of Protocols

Caption: Reaction schemes for N-alkylation.

Caption: Experimental workflow for N-alkylation.

Characterization

The final N-alkylated products should be characterized using standard analytical techniques to confirm their identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the successful addition of the alkyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

Standard laboratory safety procedures should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Alkyl halides and organic solvents can be toxic and/or flammable and should be handled in a well-ventilated fume hood. Reactions should be conducted with appropriate caution, particularly when heating or using reactive reagents.

References

Application Notes and Protocols for Amide Coupling of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of Ethyl 2-(piperidin-3-yl)acetate hydrochloride with a generic carboxylic acid (R-COOH). The protocols outline two common and effective coupling methods: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

The choice of coupling reagent is crucial and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization, desired reaction conditions, and cost.[1] As a water-soluble carbodiimide, EDC is widely used due to its efficiency and the ease of removal of its urea byproduct through aqueous workup.[1][2] HATU is a highly efficient coupling reagent, particularly for sterically hindered amines and for minimizing racemization.[3][4]

Given that the starting amine is a hydrochloride salt, a base is required to neutralize the ammonium salt and liberate the free amine for the coupling reaction. A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used for this purpose.

Comparative Summary of Reaction Conditions

For ease of comparison, the following table summarizes the key quantitative parameters for the two primary amide coupling protocols described below.

| Parameter | Protocol 1: HATU-Mediated Coupling | Protocol 2: EDC/HOBt-Mediated Coupling |

| Carboxylic Acid (R-COOH) | 1.0 equivalent | 1.0 equivalent |

| Ethyl 2-(piperidin-3-yl)acetate HCl | 1.1 equivalents | 1.1 equivalents |

| Coupling Reagent | HATU (1.2 equivalents) | EDC·HCl (1.2 equivalents) |

| Additive | None | HOBt (1.2 equivalents) |

| Base | DIPEA (3.0 equivalents) | DIPEA or TEA (3.0 equivalents) |

| Solvent | Anhydrous DMF | Anhydrous DCM or DMF |

| Temperature | Room Temperature (after pre-activation) | 0 °C to Room Temperature |

| Reaction Time | 4 - 12 hours | 4 - 18 hours |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and low rate of racemization.[3][4]

Materials:

-

Carboxylic acid (R-COOH)

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[3]

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[3]

-

Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.[3]

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).[3]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired amide.

-

Characterize the final product by LC-MS and NMR spectroscopy.[3]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.[3]

Materials:

-

Carboxylic acid (R-COOH)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

-

TLC or LC-MS for reaction monitoring

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of TEA or DIPEA (3.0 eq).[3]

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 4-18 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with DCM.

-

Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.

-

Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.[3]

Visualizations

Caption: General workflow for the amide coupling reaction.

References

Application Notes and Protocols for the Characterization of Ethyl 2-(piperidin-3-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No: 16780-05-5). The protocols outlined below are based on standard analytical techniques for small organic molecules and serve as a guide for identity, purity, and structural elucidation.

Compound Information

-

Chemical Name: this compound

-

CAS Number: 16780-05-5

-

Molecular Formula: C₉H₁₈ClNO₂

-

Molecular Weight: 207.70 g/mol

Structure:

Analytical Characterization Workflow

A typical workflow for the comprehensive characterization of a pharmaceutical intermediate like this compound involves a combination of spectroscopic and chromatographic techniques to confirm its structure, purity, and physicochemical properties.

Caption: Overall workflow for the analytical characterization of this compound.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of this compound.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse program.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a longer acquisition time and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected ¹H and ¹³C NMR Data (Predicted):

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -CH₂- (ethyl) | ~4.1 (quartet) | ~61 |

| -CH₃ (ethyl) | ~1.2 (triplet) | ~14 |

| -CH₂- (acetate) | ~2.5 | ~38 |

| -CH- (piperidine C3) | ~2.0 | ~35 |

| Piperidine Ring Protons | 1.5 - 3.5 (multiplets) | 25 - 50 |

| C=O (ester) | - | ~173 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar, charged molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Operate the ESI source in positive ion mode to detect the protonated molecule.

-

Set the mass range to scan for the expected molecular ion.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the target ion.

-

-

Data Analysis: Identify the molecular ion peak corresponding to the free base [M+H]⁺.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ (free base) | 172.13 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected FTIR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 2400-2800 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (ester) | ~1735 |

| C-O stretch (ester) | 1000-1300 |

| N-H bend (amine salt) | 1500-1600 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for identifying and quantifying any impurities.

Protocol:

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions (Representative):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A suitable gradient to elute the main peak and any impurities (e.g., start with a high percentage of A and gradually increase B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore).

-

-

Data Analysis:

-

Determine the retention time of the main peak.

-

Calculate the purity by the area percent method.

-

Identify and quantify any impurities relative to the main peak.

-

Expected HPLC Data:

| Parameter | Expected Value |

| Retention Time | Dependent on the specific method |

| Purity | ≥98% (typical for pharmaceutical intermediates) |

Disclaimer: The provided protocols and expected data are for guidance purposes only. Specific instrument parameters and experimental conditions may need to be optimized for the particular equipment and sample used. It is recommended to perform full method validation for quantitative analysis.

Application Notes: Analysis of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride by NMR and Mass Spectrometry

Introduction

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research. As a key intermediate or final product, unequivocal structural confirmation and purity assessment are critical. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides generalized protocols for its analysis.

Predicted Spectroscopic Data

1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (ester) | ~4.1-4.2 | Quartet | 2H |